(3-chloro-3-methylbut-1-yn-1-yl)trimethylsilane
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Overview
Description
(3-chloro-3-methylbut-1-yn-1-yl)trimethylsilane is an organosilicon compound with the molecular formula C8H15ClSi and a molecular weight of 174.74 g/mol . This compound is characterized by the presence of a trimethylsilyl group attached to a 3-chloro-3-methylbut-1-yn-1-yl moiety. It is commonly used as a building block in organic synthesis due to its unique reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-chloro-3-methylbut-1-yn-1-yl)trimethylsilane typically involves the reaction of 3-chloro-3-methylbut-1-yne with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl chloride .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and product quality .
Chemical Reactions Analysis
Types of Reactions
(3-chloro-3-methylbut-1-yn-1-yl)trimethylsilane undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines, alcohols, or thiols.
Addition Reactions: The triple bond in the but-1-yn-1-yl moiety can participate in addition reactions with electrophiles such as halogens or hydrogen halides.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in the presence of a base such as sodium hydride or potassium tert-butoxide.
Addition Reactions: Often performed under mild conditions using halogenating agents or hydrogen halides.
Oxidation Reactions: Commonly use oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Substitution Reactions: Yield substituted derivatives such as amines, ethers, or thioethers.
Addition Reactions: Produce dihalides or haloalkenes.
Oxidation Reactions: Result in the formation of ketones or carboxylic acids.
Scientific Research Applications
(3-chloro-3-methylbut-1-yn-1-yl)trimethylsilane has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying their structure and function.
Medicine: Investigated for its potential use in drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3-chloro-3-methylbut-1-yn-1-yl)trimethylsilane involves its reactivity towards nucleophiles and electrophiles. The trimethylsilyl group enhances the stability of the compound and facilitates its participation in various chemical reactions. The molecular targets and pathways involved depend on the specific reaction and application .
Comparison with Similar Compounds
Similar Compounds
- (3-chloro-3-methylbut-1-yn-1-yl)trimethylsilane
- (3-chloro-3-methylbut-1-yn-1-yl)triethylsilane
- (3-chloro-3-methylbut-1-yn-1-yl)triphenylsilane
Uniqueness
This compound is unique due to its specific combination of a trimethylsilyl group and a 3-chloro-3-methylbut-1-yn-1-yl moiety. This combination imparts distinct reactivity and stability, making it a valuable building block in organic synthesis .
Properties
IUPAC Name |
(3-chloro-3-methylbut-1-ynyl)-trimethylsilane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15ClSi/c1-8(2,9)6-7-10(3,4)5/h1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSSUODWANZMVMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#C[Si](C)(C)C)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClSi |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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